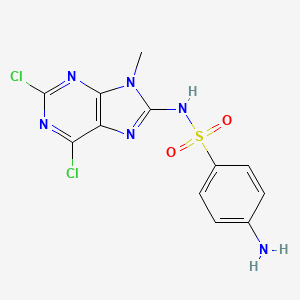
N(sup 1)-(2,6-Dichloro-9-methyl-8-purinyl)sulphanilamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-n-(2,6-dichloro-9-methyl-9h-purin-8-yl)benzenesulfonamide: is a chemical compound with a complex structure that includes both aromatic and heterocyclic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-n-(2,6-dichloro-9-methyl-9h-purin-8-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the purine and benzenesulfonamide moieties. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-amino-n-(2,6-dichloro-9-methyl-9h-purin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: This type of reaction involves the replacement of one atom or group of atoms with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents, such as oxidizing or reducing agents, and may be conducted under controlled temperature and pressure conditions to achieve the desired outcomes.
Major Products Formed: The products formed from these reactions can vary widely depending on the specific conditions and reagents used. Common products include derivatives with modified functional groups that may exhibit different chemical and biological properties.
Applications De Recherche Scientifique
Chemistry: In the field of chemistry, 4-amino-n-(2,6-dichloro-9-methyl-9h-purin-8-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific properties and functions.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it a valuable tool for researchers.
Medicine: In medicine, 4-amino-n-(2,6-dichloro-9-methyl-9h-purin-8-yl)benzenesulfonamide may be investigated for its potential therapeutic effects. Its interactions with biological molecules could lead to the development of new drugs or treatments for various diseases.
Industry: Industrially, this compound can be used in the production of specialized materials and chemicals. Its unique properties make it suitable for applications in areas such as materials science and chemical engineering.
Mécanisme D'action
The mechanism of action of 4-amino-n-(2,6-dichloro-9-methyl-9h-purin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to various effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 4-amino-2,6-dichlorophenol
- 2,6-dichloro-4-fluorophenol
- 3,5-dichloro-4-hydroxyphenylboronic acid
Comparison: Compared to these similar compounds, 4-amino-n-(2,6-dichloro-9-methyl-9h-purin-8-yl)benzenesulfonamide is unique due to its combination of aromatic and heterocyclic structures. This unique structure imparts specific chemical and biological properties that are not found in the simpler compounds listed above.
Propriétés
Numéro CAS |
5752-04-5 |
|---|---|
Formule moléculaire |
C12H10Cl2N6O2S |
Poids moléculaire |
373.2 g/mol |
Nom IUPAC |
4-amino-N-(2,6-dichloro-9-methylpurin-8-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H10Cl2N6O2S/c1-20-10-8(9(13)17-11(14)18-10)16-12(20)19-23(21,22)7-4-2-6(15)3-5-7/h2-5H,15H2,1H3,(H,16,19) |
Clé InChI |
WPIVWAZHVMSBHX-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=NC(=N2)Cl)Cl)N=C1NS(=O)(=O)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


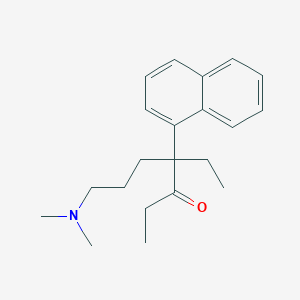
![(2S,3R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13807077.png)
![N-(2-chlorophenyl)-4-[[4-[5-[4-[[3-[(2-chlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B13807082.png)
![2-[{4-[(e)-(2,6-Dichloro-4-nitrophenyl)diazenyl]phenyl}(ethyl)amino]-n,n,n-trimethylethanaminium chloride](/img/structure/B13807087.png)
![11H-Dibenzo[c,f][1,2]diazepin-11-one 5,6-dioxide](/img/structure/B13807092.png)
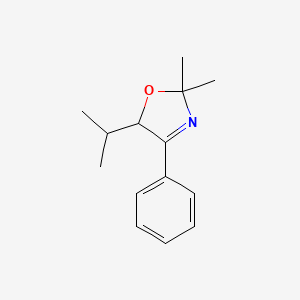




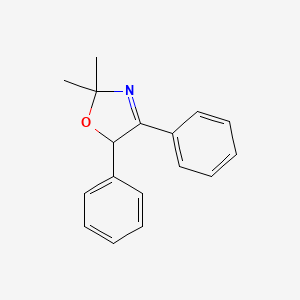
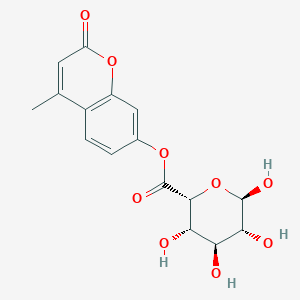

![2-[6-[[3-Methyl-3-(2-methylprop-2-enoyloxy)butan-2-yl]oxycarbonylamino]hexylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B13807169.png)
